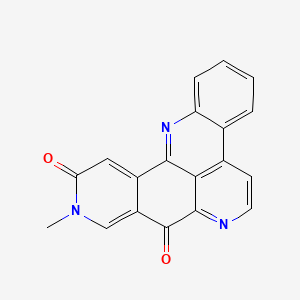

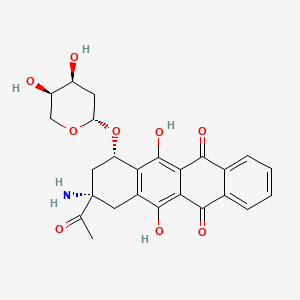

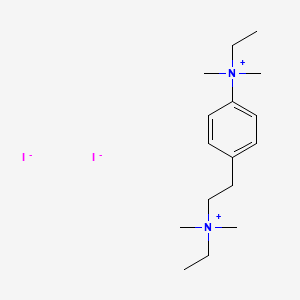

![molecular formula C80H102ClN15O14 B1665008 (2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide CAS No. 170157-13-8](/img/structure/B1665008.png)

(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acyline is a novel GnRH antagonist found in animal studies to be a potent suppressor of circulating gonadotropin and testosterone (T) levels. Acyline inhibits basal and GnRH-stimulated serum testosterone concentrations in male dogs. Acyline prevented ovulation, but did not affect ovarian follicular development or gestational corpora lutea in the domestic cat. A single dose of the potent gonadotropin-releasing hormone antagonist acyline suppresses gonadotropins and testosterone for 2 weeks in healthy young men.

Applications De Recherche Scientifique

Kappa-Opioid Receptor Antagonists :

- A compound with kappa-opioid receptor (KOR) antagonistic properties, showing high affinity for human, rat, and mouse KORs, has been identified. It displayed potential for treating conditions like depression and addiction disorders. This suggests that complex molecules like the one might also be explored for their potential interactions with opioid receptors or other targets in the central nervous system (Grimwood et al., 2011).

Enantiomeric Purity and Chemical Transformations :

- Studies on carbapenem-derived compounds have shown how primary amine-promoted ring opening can lead to the formation of enantiomerically pure pyrrolidine derivatives, emphasizing the importance of stereochemistry in drug design and the potential for creating highly specific drug molecules (Valiullina et al., 2020).

Antifungal Tripeptides :

- The design of antifungal tripeptides based on their amino acid sequences, and the use of conceptual density functional theory for the calculation of molecular properties, indicates the complex interplay between structure and function in drug molecules, potentially applicable to the design and understanding of compounds like the one (Flores-Holguín et al., 2019).

Aurora Kinase Inhibitors for Cancer Treatment :

- Research on Aurora kinase inhibitors highlights the potential of complex molecules to act as targeted therapies for diseases like cancer. The development of such inhibitors can provide insights into the interaction between complex molecules and specific cellular targets (ロバート ヘンリー,ジェームズ, 2006).

Propriétés

Numéro CAS |

170157-13-8 |

|---|---|

Nom du produit |

(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |

Formule moléculaire |

C80H102ClN15O14 |

Poids moléculaire |

1533.2 g/mol |

Nom IUPAC |

(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C80H102ClN15O14/c1-46(2)36-67(92-72(103)63(84)39-52-22-29-59(30-23-52)89-48(5)98)76(107)95(75(106)65(86)40-53-24-31-60(32-25-53)90-49(6)99)79(110)80(71(102)62(83)38-51-20-27-58(81)28-21-51,43-70(101)66(91-50(7)100)42-54-19-26-56-15-8-9-16-57(56)37-54)96(77(108)68(45-97)93-73(104)64(85)41-55-14-12-33-87-44-55)78(109)69-18-13-35-94(69)74(105)61(82)17-10-11-34-88-47(3)4/h8-9,12,14-16,19-33,37,44,46-47,61-69,88,97H,10-11,13,17-18,34-36,38-43,45,82-86H2,1-7H3,(H,89,98)(H,90,99)(H,91,100)(H,92,103)(H,93,104)/t61-,62+,63+,64+,65-,66+,67-,68-,69-,80-/m0/s1 |

Clé InChI |

ZWNUQDJANZGVFO-YHSALVGYSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C)N)C(=O)[C@](CC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)N(C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)N)NC(=O)[C@@H](CC7=CC=C(C=C7)NC(=O)C)N |

SMILES |

CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)NC(=O)C)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CC7=CC=C(C=C7)NC(=O)C)N |

SMILES canonique |

CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)NC(=O)C)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CC7=CC=C(C=C7)NC(=O)C)N |

Apparence |

Solid powder |

Autres numéros CAS |

170157-13-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

XXXSXXLXPA |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acyline; MER104; MER-104; MER 104. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

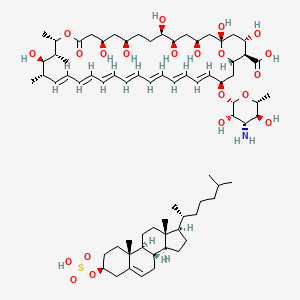

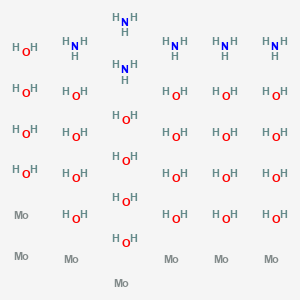

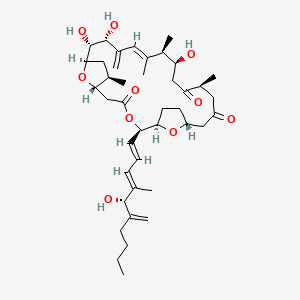

![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)